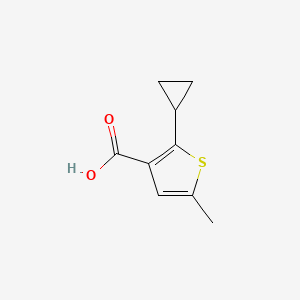

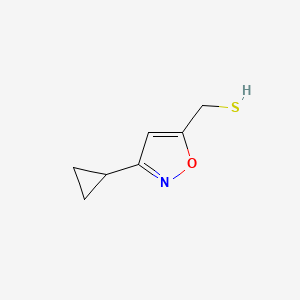

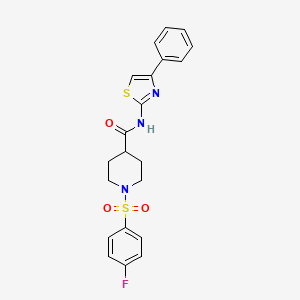

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

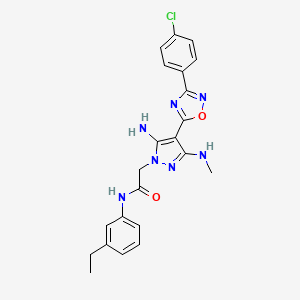

The compound "2-Cyclopropyl-5-methylthiophene-3-carboxylic acid" is a thiophene derivative, which is a class of heterocyclic compounds that contain a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse chemical reactions and are used in various chemical syntheses, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea can lead to the formation of 2-aminothiophene-3-carboxylate derivatives . Similarly, the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea can efficiently produce 2-amino-4,5-dihydrothiophenes . These methods demonstrate the versatility of cyclopropane derivatives in constructing thiophene rings through ring expansion and cycloaddition reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring, such as the cyclopropyl and methyl groups in the case of "this compound," can significantly influence the compound's electronic properties and reactivity. Theoretical analysis of related cyclopropane derivatives has been conducted to understand the conformational preferences of these molecules .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. Cycloaddition reactions are common, as seen with 2-vinylthiophen, which can react with dienophiles to produce benzo[b]thiophen carboxylates and other reduced derivatives . Similarly, 3-vinylthiophen can undergo cycloaddition reactions to yield products like methyl benzo[b]thiophen-7-carboxylate . These reactions highlight the reactivity of the vinyl group in thiophenes and its utility in constructing complex thiophene-containing structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's boiling point, solubility, and stability. For example, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives showcases the stability of these compounds under mild reaction conditions and their ease of purification . Additionally, the reactivity of methyl 3-hydroxythiophene-2-carboxylate in halogenation and alkylation reactions provides insight into the chemical behavior of thiophene carboxylates .

科学的研究の応用

Chemical Synthesis and Mechanistic Insights

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid and its derivatives are involved in various chemical synthesis processes. A study highlights the cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. This process is facilitated by water and provides insights into the mechanistic aspect of these reactions, including the hard-soft acid-base principle and quantum chemical calculations (Dhameliya et al., 2017).

Biological Evaluation and Receptor Studies

Derivatives of this compound are evaluated for their biological activities. One study synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid and assessed their activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, providing valuable data on receptor binding and selectivity (Dappen et al., 2010).

Efficient Preparation and Synthesis Routes

The preparation of ethyl 2-methylthiophene-3-carboxylate, a closely related compound, demonstrates a safe and efficient process with operational simplicity and avoidance of strong bases, highlighting an important synthesis route for related compounds (Kogami & Watanabe, 2011).

Enantioselective Synthesis and Biological Evaluation

A study on the enantioselective synthesis of protected 2,3-methano amino acid analogs, including the synthesis of protected 2,3-methano analogs of glutamic acid and ornithine, demonstrates the application of this compound derivatives in creating biologically relevant compounds (Frick, Klassen, & Rapoport, 2005).

Safety and Hazards

The safety information for “2-Cyclopropyl-5-methylthiophene-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely .

作用機序

Target of Action

It’s known that thiophene derivatives can interact with various biological targets, depending on their specific structures .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are crucial in determining its therapeutic potential .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

2-cyclopropyl-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-5-4-7(9(10)11)8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRNBJIJKESOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)